ATG12-ATG3 inhibitor 1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'inhibiteur ATG12-ATG3 1, également connu sous le nom de composé 189, est un puissant inhibiteur de l'autophagie. L'autophagie est un processus catabolique qui implique la dégradation et le recyclage du contenu cytosolique. Ce processus est crucial pour maintenir l'homéostasie cellulaire, en particulier en cas de stress, comme la privation de nutriments. L'inhibiteur ATG12-ATG3 1 cible spécifiquement l'interaction protéine-protéine entre ATG12 et ATG3, qui est essentielle à la formation de l'autophagosome .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'inhibiteur ATG12-ATG3 1 implique un processus de criblage de composés à haut débit. Le composé a été identifié dans une bibliothèque de 41 161 composés à l'aide d'une plateforme d'essai de complémentation de fragments protéiques . La voie de synthèse et les conditions de réaction spécifiques à l'inhibiteur ATG12-ATG3 1 sont exclusives et ne sont pas divulguées publiquement.

Méthodes de production industrielle : La production industrielle de l'inhibiteur ATG12-ATG3 1 impliquerait probablement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus de production comprendrait également des mesures de contrôle qualité rigoureuses pour répondre aux normes industrielles .

Analyse Des Réactions Chimiques

Types de réactions : L'inhibiteur ATG12-ATG3 1 subit principalement une inhibition de l'interaction protéine-protéine. Il ne subit pas de réactions chimiques typiques telles que l'oxydation, la réduction ou la substitution dans son rôle d'inhibiteur .

Réactifs et conditions courants : Le composé est utilisé dans des essais cellulaires et nécessite des conditions spécifiques, telles que la présence de diméthylsulfoxyde (DMSO) pour la solubilité. La concentration typique utilisée dans les essais est d'environ 9,3 micromolaires .

Principaux produits formés : En tant qu'inhibiteur, l'inhibiteur ATG12-ATG3 1 ne forme pas de produits majeurs par le biais de réactions chimiques. Au lieu de cela, il inhibe la formation d'autophagosomes en perturbant l'interaction ATG12-ATG3 .

4. Applications de la recherche scientifique

L'inhibiteur ATG12-ATG3 1 a des applications significatives dans la recherche scientifique, en particulier dans les domaines du cancer et de l'inflammation. En inhibant l'autophagie, il peut potentiellement être utilisé pour cibler les cellules tumorales dépendantes de l'autophagie, inhibant ainsi leur croissance. De plus, il a été démontré qu'il inhibait la sécrétion de l'interleukine 1 bêta par les cellules de type macrophage, ce qui en fait un agent thérapeutique potentiel pour les réponses inflammatoires aiguës .

5. Mécanisme d'action

L'inhibiteur ATG12-ATG3 1 exerce ses effets en ciblant spécifiquement l'interaction protéine-protéine entre ATG12 et ATG3. Cette interaction est cruciale pour la formation des autophagosomes, qui sont responsables de la dégradation et du recyclage des composants cellulaires. En inhibant cette interaction, l'inhibiteur ATG12-ATG3 1 perturbe efficacement le processus d'autophagie, conduisant à l'accumulation de débris cellulaires et à l'inhibition de la croissance des cellules tumorales .

Composés similaires :

- Chloroquine

- Bafilomycine A1

- 3-méthyladénine

Comparaison : Alors que des composés comme la chloroquine et la bafilomycine A1 inhibent également l'autophagie, ils le font par des mécanismes différents. La chloroquine inhibe l'autophagie en empêchant la fusion des autophagosomes avec les lysosomes, tandis que la bafilomycine A1 inhibe l'ATPase vésiculaire H±, empêchant l'acidification des lysosomes. En revanche, l'inhibiteur ATG12-ATG3 1 cible spécifiquement l'interaction protéine-protéine entre ATG12 et ATG3, ce qui en fait un inhibiteur de l'autophagie plus sélectif .

L'inhibiteur ATG12-ATG3 1 se distingue par sa spécificité et ses applications thérapeutiques potentielles pour cibler les cellules tumorales dépendantes de l'autophagie et les réponses inflammatoires aiguës.

Applications De Recherche Scientifique

ATG12-ATG3 inhibitor 1 has significant applications in scientific research, particularly in the fields of cancer and inflammation. By inhibiting autophagy, it can potentially be used to target autophagy-addicted tumor cells, thereby inhibiting their growth. Additionally, it has been shown to inhibit the secretion of interleukin 1 beta by macrophage-like cells, making it a potential therapeutic agent for acute inflammatory responses .

Mécanisme D'action

ATG12-ATG3 inhibitor 1 exerts its effects by specifically targeting the protein-protein interaction between ATG12 and ATG3. This interaction is crucial for the formation of autophagosomes, which are responsible for the degradation and recycling of cellular components. By inhibiting this interaction, this compound effectively disrupts the autophagy process, leading to the accumulation of cellular debris and inhibition of tumor cell growth .

Comparaison Avec Des Composés Similaires

- Chloroquine

- Bafilomycin A1

- 3-Methyladenine

Comparison: While compounds like chloroquine and bafilomycin A1 also inhibit autophagy, they do so by different mechanisms. Chloroquine inhibits autophagy by preventing the fusion of autophagosomes with lysosomes, while bafilomycin A1 inhibits the vacuolar H±ATPase, preventing acidification of lysosomes. In contrast, ATG12-ATG3 inhibitor 1 specifically targets the protein-protein interaction between ATG12 and ATG3, making it a more selective inhibitor of autophagy .

This compound stands out due to its specificity and potential therapeutic applications in targeting autophagy-addicted tumor cells and acute inflammatory responses.

Propriétés

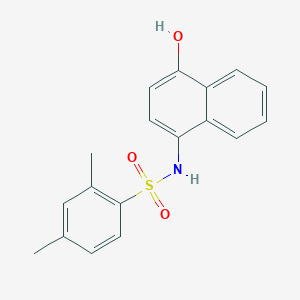

Formule moléculaire |

C18H17NO3S |

|---|---|

Poids moléculaire |

327.4 g/mol |

Nom IUPAC |

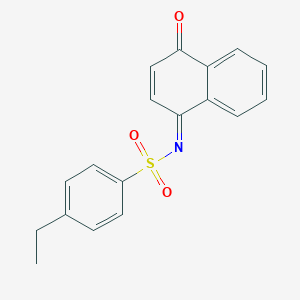

N-(4-hydroxynaphthalen-1-yl)-2,4-dimethylbenzenesulfonamide |

InChI |

InChI=1S/C18H17NO3S/c1-12-7-10-18(13(2)11-12)23(21,22)19-16-8-9-17(20)15-6-4-3-5-14(15)16/h3-11,19-20H,1-2H3 |

Clé InChI |

BUAHBIAKRIDOHI-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)O)C |

SMILES canonique |

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Tert-butylphenyl)-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B491361.png)

![N-(3,4-dichlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491386.png)

![N-(2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491390.png)

![N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491393.png)

![3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B491404.png)

![3-methyl-1-(methylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B491406.png)

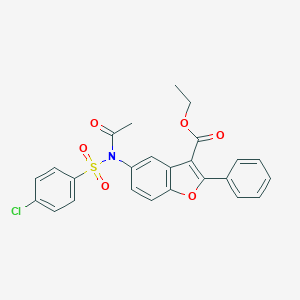

![Ethyl 5-[acetyl(benzenesulfonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B491425.png)

![(4-Chlorophenyl)[2-(morpholin-4-ylcarbonyl)phenyl]methanone](/img/structure/B491430.png)